![molecular formula C20H22N4O2S B2955151 2-(2-(1H-pyrrol-1-yl)thiazol-4-yl)-1-(4-(2-methoxyphenyl)piperazin-1-yl)ethanone CAS No. 1146901-99-6](/img/structure/B2955151.png)
2-(2-(1H-pyrrol-1-yl)thiazol-4-yl)-1-(4-(2-methoxyphenyl)piperazin-1-yl)ethanone
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Overview
Description
2-(2-(1H-pyrrol-1-yl)thiazol-4-yl)-1-(4-(2-methoxyphenyl)piperazin-1-yl)ethanone, also known as TAK-659, is a small molecule inhibitor that has received significant attention in the scientific community due to its potential use in cancer treatment.
Mechanism Of Action
2-(2-(1H-pyrrol-1-yl)thiazol-4-yl)-1-(4-(2-methoxyphenyl)piperazin-1-yl)ethanone is an inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which plays a crucial role in B-cell receptor signaling. By inhibiting BTK, 2-(2-(1H-pyrrol-1-yl)thiazol-4-yl)-1-(4-(2-methoxyphenyl)piperazin-1-yl)ethanone blocks the activation of downstream signaling pathways, leading to a reduction in cancer cell growth and survival.
Biochemical and Physiological Effects:
2-(2-(1H-pyrrol-1-yl)thiazol-4-yl)-1-(4-(2-methoxyphenyl)piperazin-1-yl)ethanone has been shown to induce apoptosis (programmed cell death) in cancer cells, leading to a reduction in tumor size. It also inhibits the migration and invasion of cancer cells, which can prevent the spread of cancer to other parts of the body. 2-(2-(1H-pyrrol-1-yl)thiazol-4-yl)-1-(4-(2-methoxyphenyl)piperazin-1-yl)ethanone has also been shown to enhance the immune response, leading to an increased ability to fight cancer.
Advantages And Limitations For Lab Experiments
One advantage of 2-(2-(1H-pyrrol-1-yl)thiazol-4-yl)-1-(4-(2-methoxyphenyl)piperazin-1-yl)ethanone is its specificity for BTK, which makes it a potent inhibitor of B-cell receptor signaling. However, this specificity may also limit its use in cancers that do not rely on B-cell receptor signaling. Additionally, 2-(2-(1H-pyrrol-1-yl)thiazol-4-yl)-1-(4-(2-methoxyphenyl)piperazin-1-yl)ethanone has been shown to have limited efficacy in some cancer cell lines, indicating that it may not be effective in all types of cancer.
Future Directions
Future research on 2-(2-(1H-pyrrol-1-yl)thiazol-4-yl)-1-(4-(2-methoxyphenyl)piperazin-1-yl)ethanone could focus on identifying biomarkers that predict response to treatment, as well as developing combination therapies that enhance its efficacy. Additionally, further studies could investigate the potential use of 2-(2-(1H-pyrrol-1-yl)thiazol-4-yl)-1-(4-(2-methoxyphenyl)piperazin-1-yl)ethanone in other diseases, such as autoimmune disorders. Finally, the development of more potent and selective BTK inhibitors could lead to improved cancer treatment options.
Synthesis Methods
2-(2-(1H-pyrrol-1-yl)thiazol-4-yl)-1-(4-(2-methoxyphenyl)piperazin-1-yl)ethanone can be synthesized by reacting 2-(1H-pyrrol-1-yl)thiazol-4-amine with 4-(2-methoxyphenyl)piperazine-1-carboxylic acid, followed by coupling with 2-bromoacetophenone. This reaction results in the formation of 2-(2-(1H-pyrrol-1-yl)thiazol-4-yl)-1-(4-(2-methoxyphenyl)piperazin-1-yl)ethanone, which can then be purified using column chromatography.
Scientific Research Applications
2-(2-(1H-pyrrol-1-yl)thiazol-4-yl)-1-(4-(2-methoxyphenyl)piperazin-1-yl)ethanone has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including B-cell lymphoma, acute myeloid leukemia, and multiple myeloma. 2-(2-(1H-pyrrol-1-yl)thiazol-4-yl)-1-(4-(2-methoxyphenyl)piperazin-1-yl)ethanone has also demonstrated efficacy in animal models of cancer, leading to a significant reduction in tumor growth.
properties
IUPAC Name |
1-[4-(2-methoxyphenyl)piperazin-1-yl]-2-(2-pyrrol-1-yl-1,3-thiazol-4-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O2S/c1-26-18-7-3-2-6-17(18)22-10-12-23(13-11-22)19(25)14-16-15-27-20(21-16)24-8-4-5-9-24/h2-9,15H,10-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGLHWHRIVWPSPH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)C(=O)CC3=CSC(=N3)N4C=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-(1H-pyrrol-1-yl)thiazol-4-yl)-1-(4-(2-methoxyphenyl)piperazin-1-yl)ethanone |
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